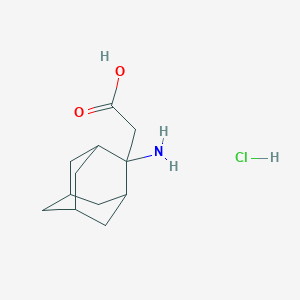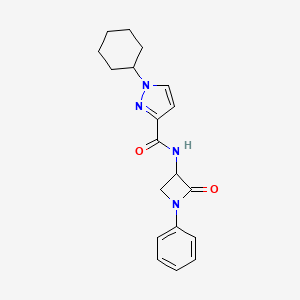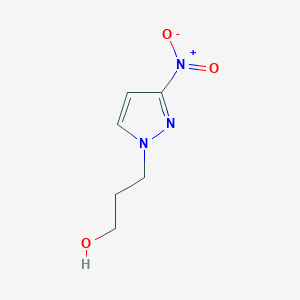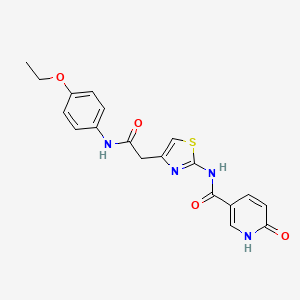
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of adamantane derivatives, such as “2-(2-Amino-2-adamantyl)acetic acid;hydrochloride,” focuses on their synthesis, structural characterization, and the investigation of their physical and chemical properties. These compounds are notable for their unique cage-like adamantane core, which imparts stability and influences their reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of adamantane derivatives often involves the Mannich reaction, a method that allows for the introduction of amino groups into the adamantane framework. For instance, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides were synthesized via the Mannich reaction, showcasing a method for producing amino-adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002).
Molecular Structure Analysis
The adamantane derivatives exhibit diverse molecular structures, often characterized by their robust three-dimensional frameworks. The crystalline structure of certain derivatives demonstrates inclusion complexes with solvents, indicating a capacity for molecular recognition and mimicry (Miragaya, Jover, Fraga, Meijide, & Tato, 2010).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, reflecting their chemical versatility. Self-acylation reactions, for example, have been utilized to create bis(adamantyl) acetoacetic acids, demonstrating the reactive adaptability of these compounds (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).
Physical Properties Analysis
The physical properties of adamantane derivatives, including solubility, melting points, and crystal structures, are influenced by the adamantane core and functional groups. For instance, the crystallization of certain cholic acid derivatives from racemic 2-butanol highlights the impact of the adamantane structure on solubility and crystalline behavior (Miragaya et al., 2010).
Aplicaciones Científicas De Investigación
Enantioresolution and Chameleonic Mimicry
[3β,5β,7α,12α]-3[(Adamantyl-1-acetyl)-amino]-7-12-dihydroxycholan-24-oic acid, a derivative involving adamantylacetyl, has been studied for its unique chameleonic mimicry and enantioresolution properties. It forms inclusion complexes with specific enantiomers of other compounds, showcasing its potential in chiral separation and purification processes (Miragaya et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Compounds incorporating the adamantyl structure, similar to 2-(2-Amino-2-adamantyl)acetic acid, have shown promising antimicrobial and anti-inflammatory activities. This indicates the potential of these compounds in developing new treatments for bacterial infections and inflammation (Al-Deeb et al., 2006).
Synthesis and Psychotropic Activities
Adamantyl-aminoketones, closely related to the adamantyl group in 2-(2-Amino-2-adamantyl)acetic acid, have been synthesized and analyzed for their psychotropic activities. These compounds demonstrate a broad spectrum of pharmacological activities, suggesting potential applications in neurological and psychological treatments (Makarova et al., 2000).
Synthesis of Key Intermediates
The compound 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, closely related to 2-(2-Amino-2-adamantyl)acetic acid, serves as a key intermediate in the synthesis of saxagliptin for treating type 2 diabetes mellitus. This highlights the role of adamantyl-based compounds in medicinal chemistry and drug development (Wang et al., 2018).
Self-Acylation and Synthesis of Derivatives
The self-acylation of adamantylacetic acids, a process related to the structure of 2-(2-Amino-2-adamantyl)acetic acid, provides a route to synthesizing various derivatives. These derivatives have potential applications in creating sterically hindered compounds for various pharmaceutical and chemical applications (Kovalev et al., 2010).
Mecanismo De Acción
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantyl moiety, due to its lipophilic properties, is accommodated in the lipid core of the bilayer while the hydrophilic part of the molecule is exposed on the liposome surface .
Direcciones Futuras
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Propiedades
IUPAC Name |
2-(2-amino-2-adamantyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJVFHXWUIXRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)


![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)


![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)


![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)